molecular formula C19H23N3O4S B2626631 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 1211362-50-3

1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No. B2626631
CAS RN: 1211362-50-3
M. Wt: 389.47
InChI Key: AYSZNSCDJIPHEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Antibacterial Study

A study focused on synthesizing N-substituted derivatives of a compound similar in structure to the requested chemical, highlighting its synthesis process and evaluation against Gram-negative and Gram-positive bacteria. The compounds exhibited moderate to high antibacterial activity, indicating their potential as antimicrobial agents (Khalid et al., 2016).

Biological Evaluation for Enzyme Inhibition

Another study synthesized derivatives incorporating the 1,3,4-oxadiazole and piperidine units for screening against the butyrylcholinesterase enzyme and conducting molecular docking studies. These studies aimed to find ligand-enzyme binding affinity, with specific amino acid residues identified as crucial for ligand stabilization in the enzyme's active site, suggesting potential for therapeutic applications (Khalid et al., 2016).

Anticancer Agent Evaluation

The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids was undertaken to evaluate their anticancer properties. Selected compounds demonstrated strong anticancer activity, comparable to doxorubicin in certain cases, suggesting these derivatives as promising anticancer agents (Rehman et al., 2018).

Structural and Computational Analysis

Crystal Structure and DFT Calculations

The crystal structures of novel piperazine derivatives containing the 1,3,4-oxadiazole moiety were elucidated, accompanied by density functional theory (DFT) calculations to explore reactive sites. This research provides insights into the compounds' electrophilic and nucleophilic nature, contributing to the understanding of their reactivity and interaction potentials (Kumara et al., 2017).

properties

IUPAC Name

3-(benzenesulfonyl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c23-17(10-13-27(24,25)16-4-2-1-3-5-16)22-11-8-15(9-12-22)19-21-20-18(26-19)14-6-7-14/h1-5,14-15H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSZNSCDJIPHEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one

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